molecular formula C8H11IO B14629842 2-Cyclohexen-1-one, 3-iodo-5,5-dimethyl- CAS No. 56671-85-3

2-Cyclohexen-1-one, 3-iodo-5,5-dimethyl-

Cat. No.: B14629842
CAS No.: 56671-85-3
M. Wt: 250.08 g/mol
InChI Key: OCMIOCRBXIMOEG-UHFFFAOYSA-N
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Description

2-Cyclohexen-1-one, 3-iodo-5,5-dimethyl- is an organic compound with the molecular formula C8H11IO It is a derivative of cyclohexenone, where the iodine atom is substituted at the 3rd position and two methyl groups are attached at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexen-1-one, 3-iodo-5,5-dimethyl- typically involves the iodination of 3,5-dimethyl-2-cyclohexen-1-one. One common method is the electrophilic iodination using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-one, 3-iodo-5,5-dimethyl- can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) at room temperature.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or ethanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products

    Substitution: Various substituted cyclohexenones depending on the nucleophile used.

    Reduction: 3-iodo-5,5-dimethylcyclohexanol.

    Oxidation: 3-iodo-5,5-dimethylcyclohexanone or carboxylic acids.

Scientific Research Applications

2-Cyclohexen-1-one, 3-iodo-5,5-dimethyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a building block for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-one, 3-iodo-5,5-dimethyl- depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the iodine atom and the carbonyl group. These functional groups can participate in various nucleophilic addition and substitution reactions, leading to the formation of new chemical bonds and products.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-2-cyclohexen-1-one: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    2-Cyclohexen-1-one: Lacks both the iodine atom and the methyl groups, resulting in different chemical properties and reactivity.

    3-Iodo-2-cyclohexen-1-one: Similar structure but without the methyl groups, affecting its steric and electronic properties.

Uniqueness

2-Cyclohexen-1-one, 3-iodo-5,5-dimethyl- is unique due to the presence of both the iodine atom and the methyl groups. This combination enhances its reactivity and makes it a valuable intermediate in organic synthesis. The iodine atom provides a site for further functionalization, while the methyl groups influence the compound’s steric and electronic properties, making it suitable for specific applications in research and industry.

Properties

CAS No.

56671-85-3

Molecular Formula

C8H11IO

Molecular Weight

250.08 g/mol

IUPAC Name

3-iodo-5,5-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C8H11IO/c1-8(2)4-6(9)3-7(10)5-8/h3H,4-5H2,1-2H3

InChI Key

OCMIOCRBXIMOEG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=CC(=O)C1)I)C

Origin of Product

United States

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